Dehydro Lacidipine

Vue d'ensemble

Description

Dehydro Lacidipine is a derivative of Lacidipine, a lipophilic dihydropyridine calcium channel blocker. Lacidipine is primarily used to treat hypertension by dilating peripheral arterioles and reducing blood pressure. This compound, like its parent compound, is expected to exhibit similar pharmacological properties but with potential modifications in its chemical structure that may influence its activity and stability.

Mécanisme D'action

- Dehydro Lacidipine is a lipophilic dihydropyridine calcium channel blocker . Its primary target is the voltage-gated L-type calcium channels found on smooth muscle cells of arterial blood vessels . These channels open in response to an electrical signal (action potential), allowing calcium ions to enter the cell.

Target of Action

Pharmacokinetics

Analyse Biochimique

Biochemical Properties

Dehydro Lacidipine, like Lacidipine, is likely to interact with the biological membranes due to its lipophilic nature . It may display a high membrane partition coefficient, leading to accumulation of the drug in the membrane and slow rate of membrane washout .

Cellular Effects

It can protect these cells against oxidative stress, inflammatory activation, and cell senescence through the CXCR7/P38/C/EBP-β signaling pathway .

Molecular Mechanism

Lacidipine, its parent compound, works by blocking the voltage-dependent L-type calcium channels, preventing the transmembrane calcium influx . This blockage ultimately causes the excitation and depolarization of the tissues .

Temporal Effects in Laboratory Settings

Lacidipine has a slow onset of action and a long duration of action, which may explain its long clinical half-life .

Transport and Distribution

This compound, being lipophilic, is likely to interact with biological membranes, leading to its accumulation in the membrane and slow rate of membrane washout .

Subcellular Localization

Given its lipophilic nature and its ability to interact with biological membranes, it may be found deep within the membrane’s hydrocarbon core .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Dehydro Lacidipine involves several steps, starting from the basic dihydropyridine structure. One common method includes the use of antisolvent sonoprecipitation technique to enhance the solubility and dissolution rate of the compound. This method involves the following steps:

Stabilizer to Drug Ratio: A ratio of 1.5:1 is used.

Sodium Deoxycholate Percentage: 100% sodium deoxycholate is employed.

Sonication Time: The mixture is sonicated for 8 minutes.

Industrial Production Methods

In industrial settings, this compound can be produced using wet granulation techniques. The process involves dissolving polyvinylpyrrolidone in acetone or ethanol, followed by solubilization of this compound. Lactose granules are then added, and the solvent is evaporated. Magnesium stearate is added before compressing the mixture into tablets .

Analyse Des Réactions Chimiques

Types of Reactions

Dehydro Lacidipine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it back to its dihydropyridine form.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, such as hydroxylated or aminated compounds, depending on the reagents used.

Applications De Recherche Scientifique

Pharmacological Properties

Dehydro Lacidipine exhibits several pharmacological properties that make it an effective agent in managing hypertension:

- Calcium Antagonism : As a calcium channel blocker, this compound selectively inhibits calcium influx into vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. It is noted for its vascular selectivity compared to other dihydropyridine derivatives .

- Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which may contribute to its therapeutic effects by mitigating oxidative stress in vascular tissues .

- Long Duration of Action : The compound demonstrates a prolonged antihypertensive effect, with significant reductions in blood pressure lasting beyond 12 hours post-administration .

Clinical Applications

This compound has been extensively studied in clinical settings, particularly for its antihypertensive effects:

- Efficacy in Hypertension : In a large-scale study involving over 2,200 patients, this compound effectively lowered systolic and diastolic blood pressure from an average of 173/101 mmHg to 147/85 mmHg over 12 weeks of treatment .

- Tolerability : The safety profile of this compound is favorable; adverse events are typically mild and comparable to those seen with other antihypertensive agents. Only 29% of patients reported adverse effects, with a low discontinuation rate due to these events .

Case Studies and Research Findings

Several studies have highlighted the effectiveness and safety of this compound in diverse populations:

Combination Therapies

Research has explored the synergistic effects of this compound when used in combination with other antihypertensive agents:

Comparaison Avec Des Composés Similaires

Dehydro Lacidipine is compared with other dihydropyridine calcium channel blockers such as:

- Nifedipine

- Amlodipine

- Felodipine

Uniqueness

Compared to these compounds, this compound exhibits a greater antioxidant activity, which may confer beneficial antiatherosclerotic effects. It also has a longer duration of action and does not lead to reflex tachycardia, making it a potentially more effective antihypertensive agent .

Activité Biologique

Dehydro Lacidipine, a metabolite of the calcium channel blocker Lacidipine, has garnered attention for its biological activities, particularly in cardiovascular therapeutics and potential anti-cancer properties. This article explores the compound's pharmacological profile, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

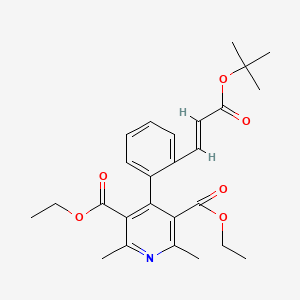

This compound is characterized by the molecular formula and a molecular weight of 453.53 g/mol. As a lipophilic dihydropyridine derivative, it retains some pharmacological properties of its parent compound, Lacidipine, including its function as a calcium antagonist. Its unique metabolic pathway may confer distinct biological activities that warrant further investigation.

This compound primarily functions as a calcium channel blocker . The mechanism involves:

- Inhibition of Calcium Ion Influx : By blocking L-type calcium channels, it reduces intracellular calcium levels, leading to vasodilation and decreased vascular resistance.

- Antioxidant Activity : Studies indicate that this compound exhibits antioxidant properties comparable to well-known antioxidants like vitamin E, which may contribute to its protective effects against oxidative stress in vascular tissues .

Antihypertensive Activity

Research indicates that this compound maintains the antihypertensive effects seen with Lacidipine. It has been shown to effectively lower blood pressure in various patient populations, including those with isolated systolic hypertension and concurrent type 2 diabetes .

Vasculoprotective Properties

This compound has demonstrated vasculoprotective effects in animal models. For instance, studies on Dahl-S rats showed that chronic administration could prevent salt-induced hypertension and associated vascular damage. The compound exhibited a dose-related protective effect against necrotizing vasculopathy and renal damage .

Comparative Analysis with Other Dihydropyridine Derivatives

The following table summarizes the key features of this compound compared to other notable dihydropyridine derivatives:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C26H31NO6 | Calcium channel blocker; antioxidant; vasculoprotective |

| Lacidipine | C26H33NO6 | Lipophilic; long-acting; antioxidant activity |

| Amlodipine | C20H25ClN2O5S | Long-acting; antihypertensive |

| Nifedipine | C17H18N2O6 | Shorter acting; used for angina |

| Felodipine | C18H19Cl2N3O4S | Vascular-selective; less reflex tachycardia |

Case Studies and Research Findings

- Antioxidant Effects : A study demonstrated that this compound effectively quenched various free radicals in biological membranes derived from rat brain tissue, suggesting its potential as an antioxidant agent .

- Vasoprotection in Hypertension Models : In experiments involving stroke-prone spontaneously hypertensive rats, prophylactic treatment with this compound significantly reduced mortality associated with salt-induced cerebral apoplexy and renal lesions .

- Potential Anti-Cancer Properties : Preliminary investigations suggest that this compound may possess anti-cancer properties, although comprehensive studies are required to elucidate these effects fully.

Propriétés

IUPAC Name |

diethyl 2,6-dimethyl-4-[2-[(E)-3-[(2-methylpropan-2-yl)oxy]-3-oxoprop-1-enyl]phenyl]pyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO6/c1-8-31-24(29)21-16(3)27-17(4)22(25(30)32-9-2)23(21)19-13-11-10-12-18(19)14-15-20(28)33-26(5,6)7/h10-15H,8-9H2,1-7H3/b15-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEICLHNCXDXIW-CCEZHUSRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2C=CC(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(N=C(C(=C1C2=CC=CC=C2/C=C/C(=O)OC(C)(C)C)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.